REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]([O:7]C(C)=C)=[O:6])=[N+:2]=[N-:3].[CH3:11][S:12](O)(=[O:14])=[O:13]>C(Cl)Cl>[CH3:11][S:12]([O:7][C:5](=[O:6])[CH2:4][N:1]=[N+:2]=[N-:3])(=[O:14])=[O:13]
|
Name
|
Isopropenyl azidoacetate
|
Quantity
|
1.41 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC(=O)OC(=C)C
|
Name
|
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OC(CN=[N+]=[N-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |